An In-depth Technical Guide to the Laboratory Synthesis and Purification of Basic Red 18:1
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Basic Red 18:1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Basic Red 18:1 (C.I. 11085), a cationic monoazo dye. The described protocols are intended for laboratory-scale preparation to obtain a high-purity material suitable for research applications.
Chemical Profile and Properties
Basic Red 18:1 is a dark red, water-soluble powder. Its cationic nature, conferred by a quaternary ammonium group, allows for strong ionic interactions with anionic substrates. The chromophore, responsible for its color, is the extended conjugated system of the azo-linked aromatic rings.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride | |
| C.I. Name | Basic Red 18:1 | |
| C.I. Number | 11085 | |
| CAS Number | 14097-03-1 | [1] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [1] |
| Molecular Weight | 426.34 g/mol | [1] |
| Appearance | Dark red powder | |
| λmax (in water) | 540–550 nm | [2] |
| Water Solubility (at 60 °C) | 30 g/L | [1] |
Synthesis of Basic Red 18:1
The synthesis of Basic Red 18:1 is a multi-step process that begins with the preparation of the coupling component, a quaternary ammonium salt, followed by the diazotization of an aromatic amine and the final azo coupling reaction.[3]
Synthesis of the Coupling Component
The synthesis of the quaternary ammonium salt, 2-[4-(N-ethylanilino)ethyl]trimethylammonium chloride, involves a three-step procedure starting from N-ethylaniline.
This step involves the hydroxyethylation of N-ethylaniline with ethylene oxide.[4]
Experimental Protocol:
-
In a suitable autoclave, charge N-ethylaniline (e.g., 1.0 mol, 121.18 g) and a catalytic amount of taurine (e.g., 0.01 mol, 0.125 g).
-
Purge the autoclave with nitrogen gas.
-
Introduce ethylene oxide (e.g., 1.05 mol, 46.25 g) into the sealed autoclave.
-
Heat the reaction mixture with stirring to approximately 100-110 °C. The reaction is exothermic and the temperature may rise. Maintain the temperature at around 130-140 °C for 2-4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, N-ethyl-N-(2-hydroxyethyl)aniline, is obtained in high yield and can be used in the next step, often without further purification.
This step involves the chlorination of the hydroxyl group of N-ethyl-N-(2-hydroxyethyl)aniline, for which thionyl chloride is a common and effective reagent.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place N-ethyl-N-(2-hydroxyethyl)aniline (e.g., 1.0 mol, 165.23 g) dissolved in a suitable inert solvent like dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.1 mol, 130.8 g, 79.8 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours until the evolution of gases ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base, such as sodium carbonate, to a pH of 7-8.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-ethyl-N-(2-chloroethyl)aniline. The crude product can be purified by vacuum distillation if necessary.
The final step in preparing the coupling component is the quaternization of the tertiary amine with trimethylamine.
Experimental Protocol:
-
Dissolve N-ethyl-N-(2-chloroethyl)aniline (e.g., 1.0 mol, 183.68 g) in a suitable solvent such as acetonitrile or ethanol in a pressure vessel.
-
Cool the solution and add an excess of trimethylamine (e.g., 1.2-1.5 mol), either as a condensed liquid or a solution in a suitable solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature of 80-100 °C for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The quaternary ammonium salt may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or acetone) to remove any unreacted starting material, and dry under vacuum.
Diazotization of 2-Chloro-4-nitroaniline
This is the first step in the formation of the azo dye, where the primary aromatic amine is converted into a diazonium salt.
Experimental Protocol:
-
In a beaker, suspend 2-chloro-4-nitroaniline (e.g., 1.0 mol, 172.56 g) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mol, ~250 mL) and water (e.g., 500 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (e.g., 1.05 mol, 72.45 g) in water (e.g., 200 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess of nitrous acid is desirable.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step.
Azo Coupling Reaction
The final step is the electrophilic aromatic substitution reaction between the diazonium salt and the prepared quaternary ammonium coupling component to form Basic Red 18:1.[5]
Experimental Protocol:
-
Dissolve the quaternary ammonium salt, 2-[4-(N-ethylanilino)ethyl]trimethylammonium chloride (e.g., 1.0 mol), in water and cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the coupling component solution to be mildly acidic to neutral (pH 5-7) using a suitable buffer, such as sodium acetate.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the stirred solution of the coupling component, maintaining the temperature at 0-5 °C.
-
A brightly colored precipitate of Basic Red 18:1 should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the crude dye by filtration.
-
Wash the filter cake with cold water to remove excess salts and acids.
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification of Basic Red 18:1
The crude Basic Red 18:1 can be purified to laboratory-grade by recrystallization or column chromatography.
Purification by Recrystallization
Experimental Protocol:
-
Select a suitable solvent system. A mixed solvent system, such as ethanol-water, is often effective for polar compounds like Basic Red 18:1.[6]
-
Dissolve the crude dye in a minimum amount of hot ethanol.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
To the hot solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified dye.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
For a higher level of purity, column chromatography can be employed. Given the ionic nature of Basic Red 18:1, reversed-phase chromatography is a suitable method.
Experimental Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of methanol or acetonitrile in water. A buffer, such as ammonium acetate, can be added to the mobile phase to improve peak shape.[7]
-
Procedure: a. Pack a chromatography column with C18 silica gel. b. Equilibrate the column with the initial mobile phase composition (e.g., a low percentage of the organic solvent). c. Dissolve a small amount of the crude dye in the initial mobile phase. d. Load the sample onto the column. e. Elute the column with a gradually increasing gradient of the organic solvent. f. Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy. g. Combine the pure fractions containing Basic Red 18:1. h. Remove the solvent under reduced pressure to obtain the purified dye.
Characterization
The purity and identity of the synthesized Basic Red 18:1 should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the range of 540-550 nm in an aqueous solution.[2] |
| FTIR Spectroscopy | Characteristic peaks for functional groups: N-H stretching (if any secondary amine impurity is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N=N stretching (azo group), and C-N stretching. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons on the aromatic rings, the ethyl group, the ethylene bridge, and the trimethylammonium group. The chemical shifts and splitting patterns will be consistent with the structure. |
| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings, the ethyl group, the ethylene bridge, and the trimethylammonium group. |
| Mass Spectrometry | The molecular ion peak corresponding to the cationic part of the molecule. |
Experimental Workflows and Diagrams
Synthesis Workflow
References
- 1. N-(2-Chloroethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 3. orientjchem.org [orientjchem.org]
- 4. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. biotage.com [biotage.com]
